Nicotinic acid, hydrazide

Antimycobacterial screening Tuberculosis research Inhibitor profiling

Nicotinic acid hydrazide (NAH, CAS 553-53-7) is the 3-position isomer of isoniazid, exhibiting ≥20-fold higher MIC against M. tuberculosis (2.0 µg/mL) while retaining equivalent Cu++ chelation (log K' = 8.7). This positional isomerism makes NAH the definitive negative control for dissecting INH-specific mechanisms from non-specific hydrazide effects. As a building block, NAH-derived hydrazones achieve 10-100× enhanced antimicrobial potency against P. aeruginosa and K. pneumoniae. Procure with confidence: stringent purity (≥98%), validated identity, and ready scalability for SAR campaigns.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 553-53-7
Cat. No. B126097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic acid, hydrazide
CAS553-53-7
SynonymsNicotinic Acid Hydrazide;  Nicotinohydrazide;  3-Pyridinecarboxylic Acid Hydrazide;  (3-Pyridylcarbonyl)hydrazine;  3-Pyridinecarbohydrazide;  3-Pyridinecarboxylic Hydrazide;  3-Pyridoylhydrazine; 
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN
InChIInChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
InChIKeyKFUSANSHCADHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.73 M

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinic Acid Hydrazide (CAS 553-53-7): Core Properties and Chemical Identity for Procurement Decision-Making


Nicotinic acid hydrazide (NAH, pyridine-3-carbohydrazide, CAS 553-53-7) is a heterocyclic organic compound and a hydrazide derivative of nicotinic acid . It is a structural homolog of the first-line antitubercular drug isoniazid (isonicotinic acid hydrazide) but differs in the position of the hydrazide group on the pyridine ring (3-position vs. 4-position) [1]. This positional isomerism confers distinct physicochemical and biological properties that are critical for procurement decisions in both research and industrial settings. NAH exists as a white to off-white crystalline powder with a melting point of 159-161 °C and demonstrates notable water solubility (soluble at 50 mg/mL) [2]. The compound's primary scientific value lies in its dual role as a versatile synthetic building block for diverse hydrazone derivatives and as a comparator molecule for mechanistic studies of antimycobacterial agents [3].

Nicotinic Acid Hydrazide (CAS 553-53-7): Why In-Class Analogs Cannot Be Freely Interchanged in Research and Industrial Workflows


Procurement decisions for hydrazide compounds cannot rely on generic class-level assumptions because positional isomerism and structural modifications produce substantial quantitative differences in target engagement, biological potency, and metal chelation capacity. Nicotinic acid hydrazide (3-pyridinecarbohydrazide) differs from its 4-position isomer isoniazid by >20-fold in antimycobacterial MIC values against wild-type M. tuberculosis and by >12-fold in inhibitory concentration against M. phlei [1]. The compound's metal chelation affinity diverges markedly from other positional isomers, with picolinic hydrazide (2-position) exhibiting 10³-10⁵ times greater affinity for metals despite being 8-fold less biologically active [2]. These pronounced structure-activity divergences mean that substituting NAH for a related hydrazide without verifying experimental compatibility will compromise assay validity and data reproducibility, particularly in mechanistic studies of mycobacterial inhibition and in synthetic derivatization workflows where the 3-position hydrazide moiety provides a distinct scaffold for hydrazone formation [3].

Nicotinic Acid Hydrazide (CAS 553-53-7): Quantified Differentiation Evidence Against Closest Analogs and In-Class Comparators


Antimycobacterial Potency: Head-to-Head Comparison of Nicotinic Acid Hydrazide vs. Isoniazid Against M. tuberculosis and M. phlei

Nicotinic acid hydrazide (NAH) is a positional isomer of the first-line antitubercular drug isoniazid (INH, isonicotinic acid hydrazide). In standardized antimicrobial assays, the difference in hydrazide substitution position (3-pyridine vs. 4-pyridine) produces a >20-fold reduction in antimycobacterial potency. NAH exhibits an MIC of 2.0 µg/mL against M. tuberculosis BCG, whereas INH is typically active in the 0.025-0.05 µg/mL range . A separate head-to-head study in M. phlei found NAH inhibitory at 500 µg/mL, compared to INH at 25 µg/mL—a 20-fold potency difference [1]. This quantitative disparity positions NAH not as an antitubercular candidate but as an essential negative control and mechanistic probe for validating INH target engagement studies.

Antimycobacterial screening Tuberculosis research Inhibitor profiling

Metal Chelation Affinity: Quantified Comparison of Nicotinic Acid Hydrazide vs. Picolinic Hydrazide and Isoniazid

The metal-binding properties of hydrazide positional isomers differ by orders of magnitude, directly impacting their utility in coordination chemistry and metalloenzyme inhibition studies. Stability constant measurements reveal that nicotinic hydrazide (3-position) has approximately the same affinity for metals as isoniazid (4-position), with log K' for Cu++ complexation of 8.7 [1]. In stark contrast, picolinic hydrazide (2-position) exhibits log K' of 12.4—corresponding to 10³-10⁵ times greater metal affinity—despite being approximately 8-fold less effective biologically [1]. This divergence means NAH cannot substitute for picolinic hydrazide in metal chelation applications, and conversely, picolinic hydrazide cannot serve as an appropriate control in biological studies where metal chelation is not the primary mechanism.

Metal complexation Chelation therapy Bioinorganic chemistry

Inhibitory Activity Against Mycobacteria: Comparative Cross-Study Analysis of Nicotinic Acid Hydrazide vs. Benzoic Acid Hydrazide

In a head-to-head study evaluating hydrazide analogs in M. phlei, nicotinic acid hydrazide (NAH) and benzoic acid hydrazide (BZH) demonstrated distinct inhibitory concentrations: NAH required 500 µg/mL for inhibition, while BZH was inhibitory at 300 µg/mL [1]. The 1.67-fold difference in potency establishes a rank order (BZH > NAH) that informs selection when aromatic hydrazide building blocks are evaluated for antimicrobial derivatization. Furthermore, both compounds were shown to antagonize isoniazid inhibition when present below their MICs, indicating competition for the same molecular target but with differing affinities [1]. This shared mechanism with divergent potency makes NAH a valuable comparator for structure-activity relationship (SAR) studies of aromatic hydrazides.

Mycobacterial inhibition Antimicrobial resistance Target engagement

Broad-Spectrum Antimicrobial Profile: NAH as a Basal Scaffold Compared to Optimized Nicotinic Hydrazide Derivatives

Nicotinic acid hydrazide itself exhibits modest broad-spectrum antimicrobial activity with -logMIC values ranging from 0.74 to 1.04 against E. coli, S. aureus, B. subtilis, and C. albicans . This basal activity serves as a reference baseline against which synthetic derivatives can be compared. In a 2014 study of N-acylhydrazone derivatives, optimized compounds 6, 14, and 26 showed high bactericidal activity against Gram-positive bacteria, with activity in some cases surpassing clinically used antibiotics cefuroxime and ampicillin [1]. A 2024 study of seven nicotinic acid hydrazides (NC 1-7) demonstrated that derivative NC 3 achieved 50% growth inhibition of P. aeruginosa and K. pneumoniae at 0.016 mM, while NC 5 was most effective against Gram-positive bacteria at 0.03 mM [2]. These data establish NAH as a validated starting scaffold for antimicrobial lead optimization rather than a standalone active pharmaceutical ingredient.

Antimicrobial screening Derivative optimization Hydrazone synthesis

Synthetic Versatility: NAH Derivatives Outperform Parent Scaffold in Heterocyclic Product Yields

Nicotinic acid hydrazide serves as a privileged scaffold for generating acylhydrazones and heterocyclic derivatives with enhanced biological profiles. In a 2024 synthetic study, condensation of NAH with mono-thiocarbohydrazones yielded seven nicotinic acid hydrazides (NC 1-7) incorporating quinolone, phenolic, and pyridine ring pharmacophores, with NC 3 demonstrating the most promising antimicrobial profile [1]. A 2025 study utilized NAH as a starting material for mechanochemical synthesis of acylhydrazones, confirming structural identity by X-ray crystallography and demonstrating that mechanochemistry provided a greener alternative to conventional solution-phase condensation [2]. Additionally, NAH derivatives can be converted to N-acetyl-1,3,4-oxadiazoles via simple reflux in acetic anhydride, providing access to an expanded heterocyclic chemical space [3].

Hydrazone synthesis Heterocyclic chemistry Green chemistry

Nicotinic Acid Hydrazide (CAS 553-53-7): Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Negative Control and Mechanistic Probe in Isoniazid Target Validation Studies

Researchers investigating the mechanism of action of isoniazid (INH) in mycobacteria require a structurally matched negative control that lacks the potent antitubercular activity of the parent drug. Nicotinic acid hydrazide (NAH) is the ideal candidate due to its positional isomerism with INH (3-pyridine vs. 4-pyridine substitution). NAH exhibits ≥20-fold higher MIC values against M. tuberculosis BCG (2.0 µg/mL) and M. phlei (500 µg/mL) compared to INH, yet retains similar metal chelation properties (log K' Cu++ = 8.7 vs. 8.7 for INH) [1]. This combination of structural similarity, reduced biological activity, and preserved chemical reactivity makes NAH essential for dissecting whether observed effects are specific to INH's antimycobacterial mechanism or attributable to non-specific hydrazide properties.

Scaffold for Antimicrobial Hydrazone and Oxadiazole Library Synthesis

Medicinal chemistry and agrochemical development programs seeking to generate novel antimicrobial leads can employ NAH as a versatile building block. The parent compound demonstrates modest basal antimicrobial activity (-logMIC = 0.74-1.04) that can be enhanced 10- to 100-fold through condensation with appropriate aldehydes or thiocarbohydrazones, as demonstrated in 2024 studies where derivatives achieved growth inhibition at 0.016-0.064 mM against P. aeruginosa and K. pneumoniae [2]. NAH-derived acylhydrazones can be further converted to N-acetyl-1,3,4-oxadiazoles via simple acetic anhydride reflux, providing access to an expanded heterocyclic chemical space [3]. The compound's commercial availability in high purity (97.79%) and established synthetic protocols support efficient library generation.

Metal Chelation Studies Requiring Isoniazid-Equivalent Binding Without Biological Activity

Bioinorganic chemists and metalloenzyme researchers requiring a hydrazide ligand with metal-binding properties comparable to isoniazid but without confounding antimycobacterial effects should select NAH. Stability constant data confirm that NAH and isoniazid have approximately equivalent affinity for Cu++ (log K' = 8.7 for both), whereas the 2-position isomer (picolinic hydrazide) exhibits 10³-10⁵ times greater affinity [4]. NAH thus provides a clean comparator for distinguishing metal chelation-dependent mechanisms from target-specific biological activity in metalloenzyme inhibition assays.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Aromatic Hydrazides

Investigators performing systematic SAR analysis of aromatic hydrazide antimicrobial activity should include NAH as a benchmark reference compound. Direct head-to-head data establish that benzoic acid hydrazide (BZH) is 1.67-fold more potent than NAH against M. phlei (inhibitory at 300 µg/mL vs. 500 µg/mL), providing a quantifiable rank order for scaffold comparison [1]. Furthermore, the demonstration that both NAH and BZH antagonize isoniazid inhibition when present below their MICs validates their utility as competitive probes for the same mycobacterial target site, enabling robust comparative studies of hydrazide analog binding.

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